molecular formula C22H19F2N3O2 B2364893 N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902507-59-9

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2364893
CAS No.: 902507-59-9
M. Wt: 395.41
InChI Key: GPPTYONANQKWPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple rings and functional groups. The presence of the difluorophenyl group suggests that it may have interesting chemical properties due to the electronegativity of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is quite complex, with multiple ring structures and functional groups. The presence of imino, oxa, and carboxamide groups suggest potential sites for reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Antitumor Compounds

Compounds with complex bicyclic and tricyclic structures, similar to the one mentioned, have been synthesized and studied for their antitumor properties. For example, antitumor imidazotetrazines exhibit broad-spectrum antitumor activity and may act as prodrug modifications of acyclic triazenes, demonstrating the potential of structurally complex compounds in therapeutic applications (M. Stevens et al., 1984).

Development of Amino Acid Derivatives

Aza-Diels-Alder reactions have been employed to synthesize bicyclic amino acid derivatives, highlighting the use of complex chemical structures in the synthesis of new compounds that could serve as building blocks for pharmaceuticals (H. Waldmann & M. Braun, 1991).

Creation of New Azalide Derivatives

Azalides, derived from modifications of erythromycin, show how structural modifications, including those involving complex cyclic and acyclic structures, can lead to compounds with broad antibacterial activity. This illustrates the potential of using complex molecules for the development of new antibiotics (S. Mutak, 2007).

Advanced Building Blocks for Drug Discovery

The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks showcases the potential of complex structures in the creation of novel compounds for drug discovery applications (Tetiana V. Druzhenko et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing side effects .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPTYONANQKWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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